7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
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Overview
Description
7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H26N6O3S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential
Research on derivatives of purine-2,6-dione, closely related to the specified compound, has demonstrated potential psychotropic activity. These derivatives have shown affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with promising anxiolytic and antidepressant properties in in vivo models (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Effects
A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the compound of interest, have been identified as a new class of analgesic and anti-inflammatory agents. These compounds exhibit significant activity, offering a foundation for the development of new analgesic agents (Zygmunt et al., 2015).
Anticancer Activity
Compounds analogous to 7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione have been explored for their anticancer potential. Notably, olomoucine analogues and their derivatives demonstrated significant inhibition against the MCF-7 breast cancer cell line, highlighting their promise as anticancer agents (Hayallah, 2017).
Cardiovascular Activity
Certain derivatives of the purine-2,6-dione scaffold have shown cardiovascular activity, including antiarrhythmic and hypotensive effects. These findings suggest potential therapeutic applications in managing cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antiviral Properties
Further research has investigated the antiviral properties of purine derivatives, revealing moderate activity against influenza A (H1N1) virus. This suggests a potential role in developing antiviral therapies, indicating the broad applicability of purine derivatives in medicinal chemistry (Krasnov et al., 2021).
Mechanism of Action
- However, benzoxazole derivatives, in general, have been studied for their pharmacological activities, including antibacterial, antifungal, and anticancer effects . These activities often involve interactions with cellular proteins.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often complex and can involve multiple binding sites and mechanisms.
Cellular Effects
Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzoxazole derivatives have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Benzoxazole derivatives have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Benzoxazole derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Benzoxazole derivatives have been shown to be directed to specific compartments or organelles .
Properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-14-7-5-10-27(13-14)20-24-18-17(19(29)25-21(30)26(18)2)28(20)11-6-12-32-22-23-15-8-3-4-9-16(15)31-22/h3-4,8-9,14H,5-7,10-13H2,1-2H3,(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMJKSLODWMBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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